
4-methoxy-3-(trifluoromethyl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(trifluoromethyl)-2H-indazole is a chemical compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(trifluoromethyl)-2H-indazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated indazole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-(trifluoromethyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-3-(trifluoromethyl)-2H-indazole, while reduction of a nitro group can produce this compound-amine .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(trifluoromethyl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(trifluoromethyl)-2H-indazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the indazole ring can interact with specific binding sites on proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl and methoxy groups but differs in the core structure.
4-Methoxy-3-(trifluoromethyl)aniline: Similar functional groups but with an aniline core instead of an indazole ring.
Uniqueness
4-Methoxy-3-(trifluoromethyl)-2H-indazole is unique due to the combination of its indazole core with the methoxy and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Eigenschaften
Molekularformel |
C9H7F3N2O |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
4-methoxy-3-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C9H7F3N2O/c1-15-6-4-2-3-5-7(6)8(14-13-5)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
FDTSVHOXIIUJRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=NNC(=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


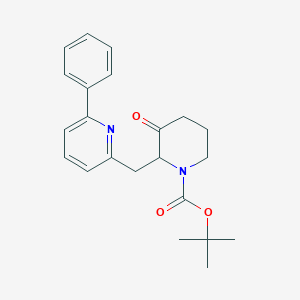
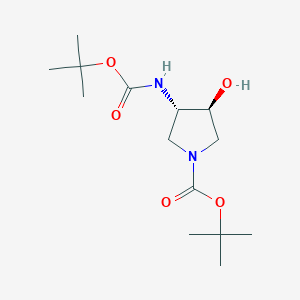

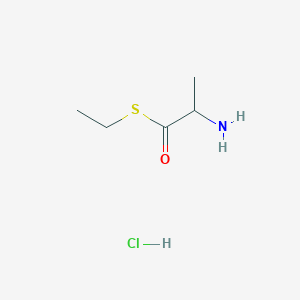
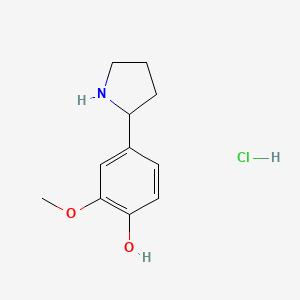

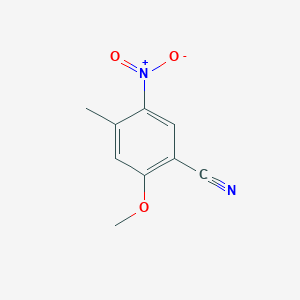

![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)

![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)
